Lipophilicity (LogP) Differentiation vs. 4,5-Diethyl-1,3-dioxol-2-one
The target compound exhibits a higher predicted lipophilicity than its 4,5-diethyl analog, which may confer superior membrane partitioning in cellular or in vivo models. The computed LogP (chemsrc) for 4-Methyl-5-propyl-2H-1,3-dioxol-2-one is 1.49, compared to 1.36 for 4,5-diethyl-1,3-dioxol-2-one (CAS 105439-99-4) . An alternative prediction (XlogP) places the target at 1.8 . This 0.13–0.44 log unit increase represents a 35–175% greater theoretical partition into n-octanol.
vs. 4,5-diethyl analog 1.36
ΔLogP +0.13 to +0.44
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.49 (chemsrc) / XlogP = 1.8 (Chem960) |
| Comparator Or Baseline | 4,5-diethyl-1,3-dioxol-2-one: LogP = 1.36 (chemsrc) |
| Quantified Difference | ΔLogP = +0.13 (chemsrc) / ΔXlogP not directly comparable for comparator |
| Conditions | Computational prediction (method undisclosed); chemsrc and Chem960 databases |
Why This Matters
For procurement in medicinal chemistry or chemical biology, this lipophilicity increment may improve passive membrane permeability without the excessive hydrophobicity of longer alkyl chains, offering a strategic midpoint in SAR exploration.
